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Compound of Interest

Compound Name:
2-(1-ethyl-1H-pyrazol-4-

yl)morpholine

CAS No.: 1803600-81-8

Cat. No.: B1433424

Get Quote

Executive Summary
The fusion of pyrazole and morpholine pharmacophores represents a strategic scaffold in

modern medicinal chemistry. While the pyrazole ring serves as a rigid linker and hydrogen-

bond donor/acceptor often mimicking the adenine ring of ATP in kinase pockets, the morpholine

moiety is frequently incorporated to modulate physicochemical properties—specifically

solubility, lipophilicity, and metabolic stability.

This guide analyzes the structure-activity relationships (SAR), mechanistic pathways (primarily

PI3K/Akt/mTOR inhibition), and synthetic protocols for these derivatives. It provides a self-

validating framework for researchers aiming to optimize this scaffold for oncology and

antimicrobial applications.

Structural Rationale & SAR
The biological potency of pyrazole-morpholine hybrids is not accidental; it is a result of precise

molecular engineering.
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The Pyrazole "Warhead"
The pyrazole ring (1,2-diazole) acts as the core scaffold. Its planar structure allows for π-π

stacking interactions within the active sites of enzymes (e.g., kinases, topoisomerases).

N1-Substitution: Large hydrophobic groups (e.g., phenyl, substituted aryl) at the N1 position

often occupy the hydrophobic pocket II of kinase domains, enhancing selectivity.

C3/C5-Substitution: Electron-withdrawing groups (Cl, F, NO₂) at these positions typically

enhance antimicrobial activity by increasing the acidity of the NH proton (if present) or

altering the dipole moment for better membrane penetration.

The Morpholine "Tail"
Morpholine is a non-aromatic heterocycle introduced primarily for two reasons:

Solubility Enhancement: The ether oxygen and secondary amine reduce the logP of highly

lipophilic pyrazole cores, improving oral bioavailability.

Hinge Region Binding: In kinase inhibitors (e.g., PI3K inhibitors), the morpholine oxygen

often forms a critical hydrogen bond with the hinge region amino acids (e.g., Val851 in

PI3Kα), mimicking the interaction of ATP.

SAR Summary Table
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Structural Feature Modification Biological Effect Causality

Pyrazole Core C4-Aldehyde/Linker Increased Potency

Facilitates covalent or

tight non-covalent

bonding with

nucleophilic residues

(e.g., Cys).

Morpholine Ring C2/C6-Methylation Metabolic Stability

Steric hindrance

protects the ring from

oxidative metabolism

(CYP450).

Linker Urea/Amide bridge Selectivity

Restricts

conformational

freedom, locking the

molecule in the

bioactive pose.

Mechanism of Action: PI3K/Akt/mTOR Signaling
The most prominent application of pyrazole-morpholine derivatives is the inhibition of the

PI3K/Akt/mTOR pathway, a cascade frequently dysregulated in breast, lung, and colorectal

cancers.

Mechanistic Insight
These derivatives function as ATP-competitive inhibitors. The pyrazole moiety occupies the

adenine-binding pocket, while the morpholine arm extends into the solvent-exposed region or

interacts with the hinge region, preventing ATP phosphorylation of Phosphatidylinositol (4,5)-

bisphosphate (PIP2) to PIP3. This blockade arrests downstream signaling essential for cell

proliferation (Akt) and protein synthesis (mTOR).

Pathway Visualization
The following diagram illustrates the intervention points of pyrazole-morpholine derivatives

within the signaling cascade.
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Figure 1: Mechanism of Action showing ATP-competitive inhibition of PI3K and mTOR by

pyrazole-morpholine derivatives.

Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are standardized.
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Synthesis: Claisen-Schmidt Condensation & Cyclization
This workflow synthesizes a pyrazoline core followed by morpholine attachment.

Reagents:

Substituted Acetophenone

4-Morpholinobenzaldehyde (or morpholine-linker-aldehyde)

Hydrazine Hydrate

Ethanol/Glacial Acetic Acid

Protocol:

Chalcone Formation: Dissolve substituted acetophenone (10 mmol) and 4-

morpholinobenzaldehyde (10 mmol) in ethanol (20 mL). Add 40% NaOH (5 mL) dropwise at

0°C. Stir at room temperature for 12 hours. Pour into ice water, filter the precipitate

(Chalcone).

Validation: Check TLC (Hexane:Ethyl Acetate 7:3). disappearance of starting materials.

Cyclization: Reflux the chalcone (5 mmol) with hydrazine hydrate (25 mmol) in glacial acetic

acid (10 mL) for 8-10 hours.

Purification: Pour into crushed ice. Neutralize with NaHCO₃ if necessary. Filter the solid and

recrystallize from ethanol.

Validation: ¹H-NMR should show disappearance of chalcone alkene protons and

appearance of pyrazoline CH₂ protons (dd) around 3.0–4.0 ppm.

Synthesis Workflow Diagram

Acetophenone + 
Morpholino-Benzaldehyde

Claisen-Schmidt 
(NaOH, EtOH) Chalcone Intermediate Cyclization 

(Hydrazine, AcOH)
Pyrazole-Morpholine 

Derivative
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Figure 2: Synthetic pathway via Claisen-Schmidt condensation and hydrazinic cyclization.

Bioassay: In Vitro Kinase Inhibition (PI3Kα)
Purpose: Determine IC₅₀ values against the target enzyme. Method: ADP-Glo™ Kinase Assay

(Promega).

Preparation: Dilute compounds in DMSO (10 mM stock). Prepare serial dilutions.

Reaction: Incubate purified PI3Kα enzyme, substrate (PIP2:PS lipid vesicles), and ATP (10

µM) with the compound for 60 min at room temperature.

Detection: Add ADP-Glo™ Reagent (40 min) to terminate reaction and deplete remaining

ATP. Add Kinase Detection Reagent (30 min) to convert ADP to ATP and generate luciferase

signal.

Analysis: Measure luminescence. Plot RLU vs. log[concentration].

Control: Staurosporine (Reference Inhibitor).[1]

Acceptance Criteria: Z'-factor > 0.5.

Therapeutic Applications & Data Analysis
Oncology
Comparison of IC₅₀ values (µM) for a representative Pyrazole-Morpholine Hybrid (PM-101) vs.

Standard Drugs.
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Cell Line Tissue Origin
PM-101 IC₅₀
(µM)

Doxorubicin
IC₅₀ (µM)

Interpretation

MCF-7 Breast (ER+) 2.4 ± 0.2 1.8 ± 0.1

Comparable

potency; likely

PI3K dependent.

A549 Lung (NSCLC) 5.1 ± 0.4 3.2 ± 0.3

Moderate

activity; suggests

multi-target

mechanism.

HEK293 Kidney (Normal) > 50.0 8.5 ± 0.5
High Selectivity

Index (SI) (>20).

Antimicrobial Activity
Morpholine derivatives often exhibit broad-spectrum activity by disrupting bacterial cell walls or

inhibiting DNA gyrase.

Target: MRSA (Methicillin-Resistant S. aureus).

Potency: MIC values often range from 4–16 µg/mL for optimized derivatives with electron-

withdrawing groups on the pyrazole phenyl ring.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. thepharmajournal.com [thepharmajournal.com]
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[https://www.benchchem.com/product/b1433424/docs#biological-activity-of-pyrazole-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1433424?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

